2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide
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Overview
Description
2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring, a nitro group, and a chloro substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzodioxole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, thiols.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the benzodioxole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide
- 2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide
Comparison
Compared to similar compounds, 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, difluoro, and nitro substituents in the benzodioxole ring system makes this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C14H7ClF2N2O5 |
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Molecular Weight |
356.66 g/mol |
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H7ClF2N2O5/c15-10-3-2-8(19(21)22)6-9(10)13(20)18-7-1-4-11-12(5-7)24-14(16,17)23-11/h1-6H,(H,18,20) |
InChI Key |
ZZDYSIRHSFAQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(O2)(F)F |
Origin of Product |
United States |
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